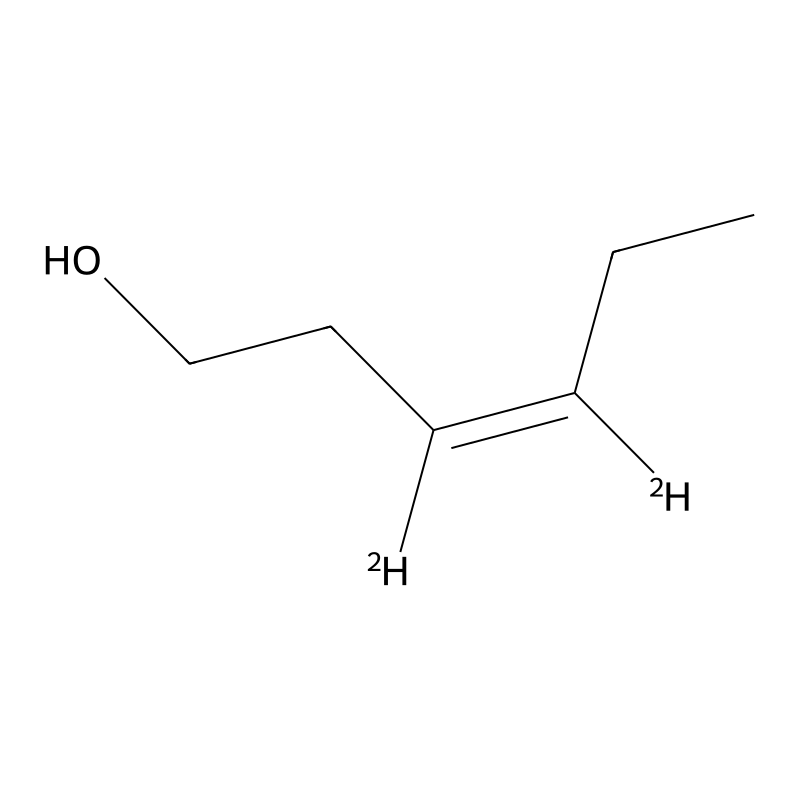cis-3-Hexen-1-ol-D2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Plant-Insect Interactions:
(Z)-3-hexen-1-ol is a key component of the herbivore-induced plant volatile (HIPV) blend emitted by many plants upon damage []. This blend attracts natural enemies of the herbivores, functioning as a defense mechanism. Studies suggest that deuterium labeling of (Z)-3-hexen-1-ol can be a valuable tool in tracing the fate and metabolism of this compound within the plant []. (Z)-3,4-Dideuteriohex-3-en-1-ol could potentially serve a similar purpose, allowing researchers to track the specific movement and transformation of this molecule within the plant after herbivore attack.
Flavor and Fragrance Research:
(Z)-3-hexen-1-ol contributes to the characteristic grassy odor of many fruits, vegetables, and teas []. Isotope-labeled versions of flavor and fragrance compounds are used in research to understand their sensory perception, metabolism, and interaction with other food components []. (Z)-3,4-Dideuteriohex-3-en-1-ol could potentially be employed in similar studies to investigate the role of (Z)-3-hexen-1-ol in flavor perception and its stability during food processing.
Development of Biosensors:
(Z)-3-hexen-1-ol is known to attract specific insect species []. Deuterium labeling can be a strategy to improve the sensitivity and selectivity of biosensors. By incorporating (Z)-3,4-Dideuteriohex-3-en-1-ol into a biosensor design, researchers might develop more specific tools for insect detection.
Cis-3-Hexen-1-ol-D2, also known as (Z)-3-hexen-1-ol-D2, is a deuterated form of cis-3-hexen-1-ol, an organic compound characterized by its grassy-green odor reminiscent of freshly cut grass. This compound is a colorless oily liquid with the chemical formula and a molecular weight of approximately 100.16 g/mol. It is produced naturally by various plants and serves as an important aroma compound in the flavor and fragrance industries. The presence of this compound contributes significantly to the aroma profile of green tea and other plant-based products .
The synthesis of cis-3-Hexen-1-ol-D2 can be achieved through several methods:
- Partial Hydrogenation: Utilizing a palladium catalyst to partially hydrogenate 3-hexyne-1-ol under controlled conditions (solvent-free and moderate pressure) results in high-purity cis-3-Hexen-1-ol-D2.
- Deuteration: The introduction of deuterium can be accomplished through specific reactions that replace hydrogen atoms with deuterium during synthesis.
- Biological Synthesis: Some microorganisms can produce this compound through fermentation processes.
These methods ensure the efficient production of the compound while minimizing unwanted by-products .
Cis-3-Hexen-1-ol-D2 has various applications across different industries:
- Flavoring Agent: Used extensively in food products for its fresh green aroma.
- Fragrance Component: Incorporated into perfumes and scented products to enhance aroma profiles.
- Research Tool: Employed in studies related to plant biology and insect attraction due to its unique properties.
The compound's sensory characteristics make it valuable in creating appealing flavors and fragrances .
Research on cis-3-Hexen-1-ol-D2 has revealed its interactions with various biological systems:
- Plant-Insect Interactions: Studies indicate that this compound plays a crucial role in attracting beneficial insects while deterring herbivores.
- Volatile Organic Compound Dynamics: Its concentration changes during processing can affect the aroma profile of products like tea, highlighting its importance in food chemistry.
- Synergistic Effects: Interaction with other aroma compounds may enhance or diminish specific sensory attributes, influencing consumer perception .
Cis-3-Hexen-1-ol-D2 shares structural similarities with several other compounds, each possessing unique characteristics:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Trans-3-Hexen-1-Ol | C6H12O | Isomeric form with a different odor profile |
| Cis-3-Hexenal | C6H10O | Precursor with a stronger smell but less stable |
| 1-Hexanol | C6H14O | Aliphatic alcohol with different sensory properties |
| (E)-3-Hexen-1-Ol | C6H12O | Geometric isomer contributing to different aromas |
Cis-3-Hexen-1-ol-D2 is unique due to its isotopic labeling, which allows for specific tracking in biological studies and applications in analytical chemistry .








